![molecular formula C17H8Cl2O B14698610 7H-Benz[de]anthracen-7-one, 4,9-dichloro- CAS No. 24092-48-6](/img/structure/B14698610.png)
7H-Benz[de]anthracen-7-one, 4,9-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benz[de]anthracen-7-one, 4,9-dichloro- is a chemical compound with a complex structure It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of chlorine atoms at the 4 and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- typically involves multi-step organic reactions. One common method includes the chlorination of 7H-Benz[de]anthracen-7-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7H-Benz[de]anthracen-7-one, 4,9-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
7H-Benz[de]anthracen-7-one, 4,9-dichloro- has been studied for its applications in several scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7H-Benz[de]anthracen-7-one: Lacks the chlorine substituents, leading to different chemical properties.
4,9-Dichloroanthracene: Similar structure but lacks the ketone group, affecting its reactivity and applications.
Benzanthrone: Another PAH with different substitution patterns, used in dye production.
Properties
CAS No. |
24092-48-6 |
|---|---|
Molecular Formula |
C17H8Cl2O |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
4,9-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-2-1-3-12-15(19)7-6-13(16(11)12)17(20)14(10)8-9/h1-8H |
InChI Key |
UQFXJHFNAKHHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C(C3=O)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


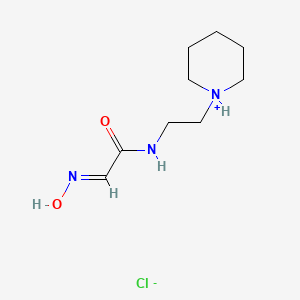
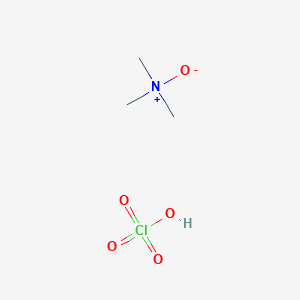
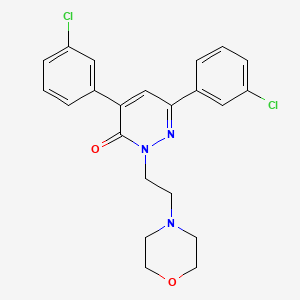
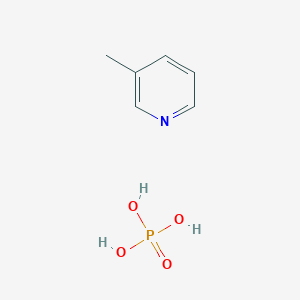
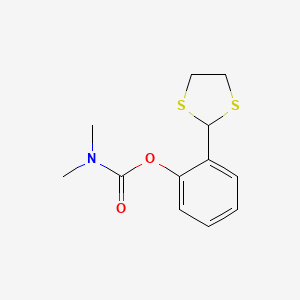
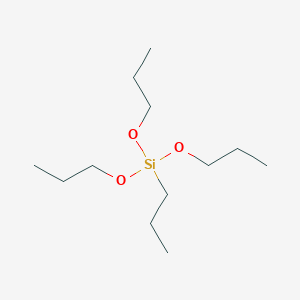
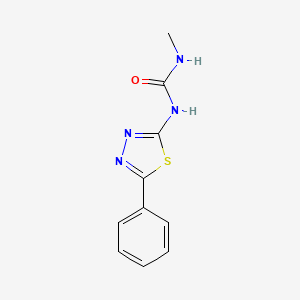
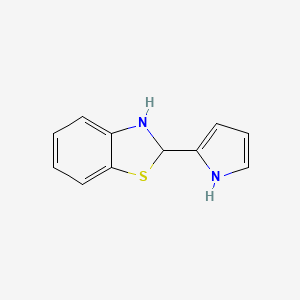
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
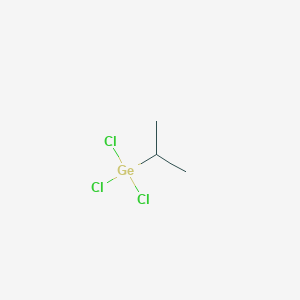
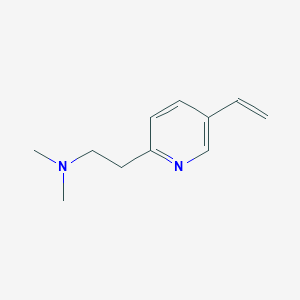
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
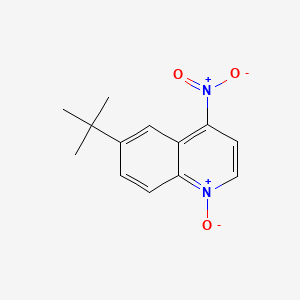
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
